molecular formula C16H20N4O5S B2442696 6-(furan-2-yl)-2-(1-(4-(methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one CAS No. 1334376-15-6

6-(furan-2-yl)-2-(1-(4-(methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one

Cat. No.: B2442696
CAS No.: 1334376-15-6
M. Wt: 380.42
InChI Key: OWUKXONOQPISFH-UHFFFAOYSA-N
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Description

6-(furan-2-yl)-2-(1-(4-(methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C16H20N4O5S and its molecular weight is 380.42. The purity is usually 95%.
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Biological Activity

Abstract

The compound 6-(furan-2-yl)-2-(1-(4-(methylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)pyridazin-3(2H)-one is a novel pyridazine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing on various studies and research findings.

Pyridazine derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The specific compound in focus has a complex structure that includes a furan ring and a piperazine moiety, which may contribute to its pharmacological profile. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

PropertyValue
Chemical Name6-(furan-2-yl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one
CAS Number1401572-98-2
Molecular FormulaC19H25N5O4S
Molecular Weight419.5 g/mol
SMILESCS(=O)(=O)N1CCC(C(=O)N2CCN(c3ccc(-c4ccco4)nn3)CC2)CC1

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of various pyridazine derivatives, including this compound. A study reported that related compounds exhibited significant activity against Mycobacterium tuberculosis and various fungal strains, including Candida albicans and Candida parapsilosis . The specific compound's structure suggests it may similarly inhibit these pathogens due to the presence of the furan and piperazine functionalities.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies showed that similar pyridazine derivatives can inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms . This inhibition can lead to increased apoptosis in cancer cells, making these compounds potential candidates for cancer therapy.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes like PARP, leading to impaired DNA repair in cancer cells.
  • Membrane Disruption : Similar compounds have shown the ability to disrupt microbial membranes, contributing to their antimicrobial efficacy.
  • Interaction with Cellular Targets : The piperazine moiety may interact with various cellular receptors or proteins, modulating signaling pathways involved in cell proliferation and survival.

Study 1: Antimycobacterial Activity

A study synthesized several pyridazinone derivatives and tested their activity against Mycobacterium tuberculosis. Compounds with structural similarities to our target compound demonstrated significant inhibition, suggesting that modifications to the furan and piperazine groups could enhance activity .

Study 2: Antifungal Evaluation

Another investigation focused on the antifungal properties of pyridazine derivatives against Candida species. The results indicated moderate antifungal activity for certain derivatives, supporting the hypothesis that our compound could exhibit similar properties .

Properties

IUPAC Name

6-(furan-2-yl)-2-[1-(4-methylsulfonylpiperazin-1-yl)-1-oxopropan-2-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O5S/c1-12(16(22)18-7-9-19(10-8-18)26(2,23)24)20-15(21)6-5-13(17-20)14-4-3-11-25-14/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUKXONOQPISFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)S(=O)(=O)C)N2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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